Cas no 1848457-42-0 ((1R,2R)-2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine)

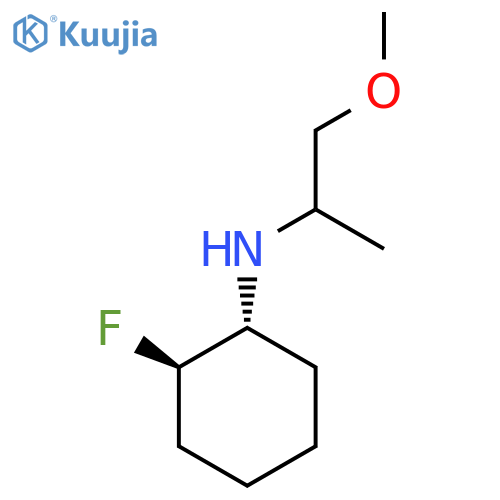

1848457-42-0 structure

商品名:(1R,2R)-2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine

CAS番号:1848457-42-0

MF:C10H20FNO

メガワット:189.270306587219

CID:5043933

(1R,2R)-2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine 化学的及び物理的性質

名前と識別子

-

- (1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine

- (1R,2R)-2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine

-

- インチ: 1S/C10H20FNO/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h8-10,12H,3-7H2,1-2H3/t8?,9-,10-/m1/s1

- InChIKey: LYNXIMKNGOQIOF-VXRWAFEHSA-N

- ほほえんだ: F[C@@H]1CCCC[C@H]1NC(C)COC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 143

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 21.3

じっけんとくせい

- 密度みつど: 1.0±0.1 g/cm3

- ふってん: 238.2±30.0 °C at 760 mmHg

- フラッシュポイント: 97.9±24.6 °C

- じょうきあつ: 0.0±0.5 mmHg at 25°C

(1R,2R)-2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(1R,2R)-2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1912-2791-0.5g |

(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine |

1848457-42-0 | 95%+ | 0.5g |

$380.0 | 2023-09-06 | |

| Life Chemicals | F1912-2791-0.25g |

(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine |

1848457-42-0 | 95%+ | 0.25g |

$361.0 | 2023-09-06 | |

| TRC | R160321-500mg |

(1r,2r)-2-fluoro-n-(1-methoxypropan-2-yl)cyclohexan-1-amine |

1848457-42-0 | 500mg |

$ 365.00 | 2022-06-03 | ||

| Life Chemicals | F1912-2791-1g |

(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine |

1848457-42-0 | 95%+ | 1g |

$401.0 | 2023-09-06 | |

| Life Chemicals | F1912-2791-2.5g |

(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine |

1848457-42-0 | 95%+ | 2.5g |

$802.0 | 2023-09-06 | |

| Life Chemicals | F1912-2791-5g |

(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine |

1848457-42-0 | 95%+ | 5g |

$1203.0 | 2023-09-06 | |

| Life Chemicals | F1912-2791-10g |

(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine |

1848457-42-0 | 95%+ | 10g |

$1684.0 | 2023-09-06 | |

| TRC | R160321-100mg |

(1r,2r)-2-fluoro-n-(1-methoxypropan-2-yl)cyclohexan-1-amine |

1848457-42-0 | 100mg |

$ 95.00 | 2022-06-03 | ||

| TRC | R160321-1g |

(1r,2r)-2-fluoro-n-(1-methoxypropan-2-yl)cyclohexan-1-amine |

1848457-42-0 | 1g |

$ 570.00 | 2022-06-03 |

(1R,2R)-2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine 関連文献

-

1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

4. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

1848457-42-0 ((1R,2R)-2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine) 関連製品

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量